Home > Products > Screening Compounds P116259 > Mc-Val-Cit-PAB-Gefitinib
Mc-Val-Cit-PAB-Gefitinib -

Mc-Val-Cit-PAB-Gefitinib

Catalog Number: EVT-15657879
CAS Number:
Molecular Formula: C50H63ClFN10O9+
Molecular Weight: 1002.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mc-Val-Cit-PAB-Gefitinib is a chemical compound that serves as a drug-linker conjugate, primarily utilized in the development of antibody-drug conjugates (ADCs). This compound combines the small-molecule inhibitor Gefitinib, which is known for its efficacy against certain types of cancer, with a cleavable linker that allows for targeted delivery of the drug to cancer cells. The structure of Mc-Val-Cit-PAB-Gefitinib includes a valine-citrulline dipeptide linker that is sensitive to proteolytic enzymes, facilitating the release of Gefitinib once the ADC is internalized by the target cells.

Source and Classification

Mc-Val-Cit-PAB-Gefitinib is classified as an ADC and is derived from the combination of several components:

  • Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
  • Linker Components: The compound features a valine-citrulline (Val-Cit) dipeptide linked to para-aminobenzyl alcohol (PAB), which is designed to be cleaved by specific enzymes within the cellular environment.
Synthesis Analysis

Methods and Technical Details

The synthesis of Mc-Val-Cit-PAB-Gefitinib involves several key steps. A notable method utilizes l-Citrulline as a starting material, leading to the formation of the Val-Cit dipeptide linker through a series of reactions. This process typically includes:

  1. Coupling Reactions: The initial coupling of l-Citrulline with an activated form of Valine, often using reagents like HATU (a coupling agent) to facilitate the formation of peptide bonds.
  2. Formation of Linker: The para-aminobenzyl alcohol moiety is incorporated into the linker through additional coupling reactions.
  3. Final Conjugation: The linker is then conjugated to Gefitinib, often through an amide bond formation, resulting in Mc-Val-Cit-PAB-Gefitinib.
Molecular Structure Analysis

Structure and Data

The molecular formula for Mc-Val-Cit-PAB-Gefitinib is C50H63Cl2FN10O9C_{50}H_{63}Cl_{2}FN_{10}O_{9}, with a molecular weight of approximately 1038 g/mol . The structure features:

  • A Gefitinib moiety, which contains a quinazoline core that interacts with the EGFR.
  • A cleavable linker composed of valine and citrulline residues connected to para-aminobenzyl alcohol.

The structural configuration allows for selective cleavage in response to enzymatic activity within target cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Mc-Val-Cit-PAB-Gefitinib primarily include:

  • Peptide Bond Formation: Utilizing coupling agents to facilitate amide bond formation between amino acids.
  • Cleavage Reactions: The designed linker undergoes cleavage by cathepsin B or similar proteases once internalized by target cells, releasing Gefitinib into the cytoplasm where it can exert its therapeutic effects.

These reactions are critical for ensuring that the drug is released at the appropriate time and location within the body.

Mechanism of Action

Process and Data

The mechanism of action for Mc-Val-Cit-PAB-Gefitinib involves:

  1. Targeting Cancer Cells: The ADC binds specifically to antigens expressed on cancer cells, facilitating internalization via endocytosis.
  2. Release of Gefitinib: Once inside the cell, proteolytic enzymes cleave the linker, releasing Gefitinib.
  3. Inhibition of EGFR: The released Gefitinib inhibits EGFR signaling pathways, leading to reduced proliferation and survival of cancer cells.

This targeted approach enhances therapeutic efficacy while reducing off-target effects associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of Mc-Val-Cit-PAB-Gefitinib include:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy until reaching target tissues.

These properties are essential for determining formulation strategies and ensuring effective delivery in clinical applications.

Applications

Scientific Uses

Mc-Val-Cit-PAB-Gefitinib plays a significant role in:

  • Antibody-Drug Conjugates Development: It is used in developing ADCs aimed at delivering potent cytotoxic agents specifically to cancer cells.
  • Cancer Therapy Research: Ongoing studies are evaluating its effectiveness against various cancers, particularly those driven by aberrant EGFR signaling.

The utilization of this compound exemplifies advancements in targeted cancer therapies, aiming to improve patient outcomes while minimizing adverse effects associated with conventional treatments .

Properties

Product Name

Mc-Val-Cit-PAB-Gefitinib

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C50H63ClFN10O9+

Molecular Weight

1002.5 g/mol

InChI

InChI=1S/C50H62ClFN10O9/c1-32(2)46(59-43(63)10-5-4-6-21-62-44(64)17-18-45(62)65)49(67)58-39(9-7-19-54-50(53)68)48(66)57-34-13-11-33(12-14-34)30-61-31-55-47(56-35-15-16-38(52)37(51)27-35)36-28-42(41(69-3)29-40(36)61)71-24-8-20-60-22-25-70-26-23-60/h11-18,27-29,31-32,39,46H,4-10,19-26,30H2,1-3H3,(H6,53,54,57,58,59,63,66,67,68)/p+1/t39-,46-/m0/s1

InChI Key

RMVYGGUTCLDNNA-BFISLCJDSA-O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CN=C(C3=CC(=C(C=C32)OC)OCCCN4CCOCC4)NC5=CC(=C(C=C5)F)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CN=C(C3=CC(=C(C=C32)OC)OCCCN4CCOCC4)NC5=CC(=C(C=C5)F)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.